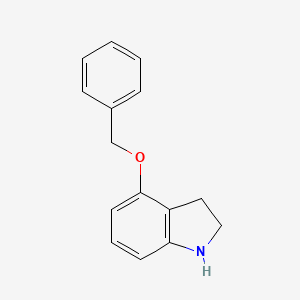
4-Benzyloxy-2,3-dihydro-1H-indol
Übersicht
Beschreibung
4-Benzyloxy-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 . It is a pale yellow solid and is used in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives .
Synthesis Analysis
The synthesis of 4-Benzyloxy-2,3-dihydro-1H-indole involves a one-pot, three-component Fischer indolisation . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 4-Benzyloxy-2,3-dihydro-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2 .Chemical Reactions Analysis
4-Benzyloxy-2,3-dihydro-1H-indole is a reactant for regioselective synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition . It is also a reactant for the preparation of indoles by Bartoli reductive cyclization, which are useful intermediates in medicinal chemistry research .Physical And Chemical Properties Analysis
4-Benzyloxy-2,3-dihydro-1H-indole is a pale yellow solid . It should be stored at 0-8°C . The compound has a molecular weight of 225.29 .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate, einschließlich derer, die 4-Benzyloxy-2,3-dihydro-1H-indol ähneln, wurden auf ihre potenziellen antiviralen Eigenschaften untersucht. So haben bestimmte Indolverbindungen eine hemmende Wirkung gegen Influenza A und andere Viren gezeigt . Die strukturelle Flexibilität von Indol ermöglicht die Synthese verschiedener Derivate, die für die antivirale Aktivität gegen eine breite Palette von RNA- und DNA-Viren optimiert werden können.
Entzündungshemmende Eigenschaften
Der Indolkern ist ein häufiges Merkmal in vielen Verbindungen mit entzündungshemmenden Wirkungen. Forscher haben verschiedene Indolgerüste synthetisiert, um sie auf entzündungshemmende Aktivität zu untersuchen, was zur Entwicklung neuer Therapeutika zur Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen führen könnte .
Anwendungen in der Krebstherapie
Indolderivate wurden auf ihr Krebstherapiepotenzial untersucht. Einige Verbindungen, die die Indolgruppierung enthalten, wurden entworfen und synthetisiert, um gezielt bestimmte Krebszelllinien wie Brust-, Lungen-, Darm- und Gebärmutterhalskrebszellen anzugreifen. Diese Verbindungen können als Kinaseinhibitoren wirken oder zelluläre Signalwege stören, die für das Tumorwachstum und die Proliferation entscheidend sind .
Antibakterielle Effekte
Die Indolstruktur ist auch mit antimikrobieller Aktivität verbunden. Indolbasierte Verbindungen können gegen eine Vielzahl von bakteriellen und Pilzpathogenen wirksam sein. Dies macht sie wertvoll bei der Suche nach neuen Antibiotika, insbesondere angesichts der zunehmenden Antibiotikaresistenz .
Antidiabetische Aktivität
Indolderivate wurden auf ihr Potenzial zur Behandlung von Diabetes untersucht. Durch die Interaktion mit biologischen Zielen, die am Glukosestoffwechsel beteiligt sind, könnten diese Verbindungen einen neuen Ansatz zur Kontrolle des Blutzuckerspiegels und zur Behandlung von diabetesbedingten Komplikationen bieten .
Antimalaria-Eigenschaften
Der Kampf gegen Malaria hat zur Erforschung von Indolderivaten als Antimalaria-Mittel geführt. Ihre Fähigkeit, in den Lebenszyklus des Malariaparasiten einzugreifen, macht sie zu Kandidaten für die Entwicklung neuer Antimalaria-Medikamente .
Neuroprotektive Effekte
Indolverbindungen haben sich im Bereich des neurologischen Schutzes vielversprechend gezeigt, was möglicherweise zur Behandlung neurodegenerativer Erkrankungen beitragen könnte. Ihre Fähigkeit, Neurotransmittersysteme zu modulieren oder Nervenzellen vor Schäden zu schützen, könnte zur Entwicklung von Behandlungen für Erkrankungen wie Alzheimer und Parkinson genutzt werden .
Chemische Synthese und Wirkstoffdesign
Das Indolringsystem ist ein wichtiger struktureller Bestandteil vieler Naturstoffe und Pharmazeutika. Daher sind Indolderivate, einschließlich this compound, wichtig für die Synthese komplexer Moleküle und das Wirkstoffdesign. Sie dienen als Bausteine für die Herstellung verschiedener Verbindungen mit einer breiten Palette biologischer Aktivitäten .
Wirkmechanismus
Target of Action
4-Benzyloxy-2,3-dihydro-1H-indole is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan, an essential amino acid, catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored at 0-8 degrees celsius .
Result of Action
The molecular and cellular effects of 4-Benzyloxy-2,3-dihydro-1H-indole’s action depend on the specific biological activity being considered. For example, certain indole derivatives have been shown to have inhibitory activity against influenza A and HIV-1 and HIV-2 strains .
Action Environment
The action, efficacy, and stability of 4-Benzyloxy-2,3-dihydro-1H-indole can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, the compound’s stability may be affected by storage conditions .
Zukünftige Richtungen
Indole derivatives, including 4-Benzyloxy-2,3-dihydro-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Eigenschaften
IUPAC Name |
4-phenylmethoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWYAALXDJSCQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652937 | |
| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885278-77-3 | |
| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyloxy-2.3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(4-Ethylpiperazin-1-yl)-3-fluorophenyl]methanamine](/img/structure/B1519051.png)
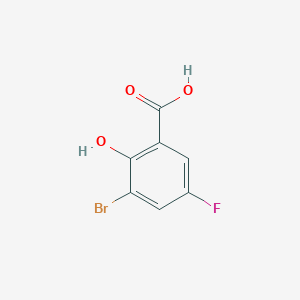
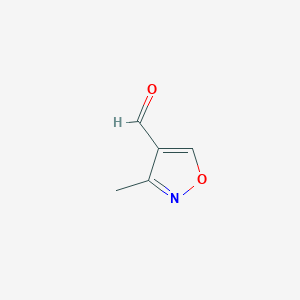
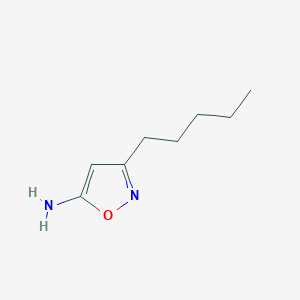
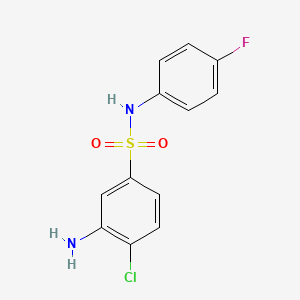
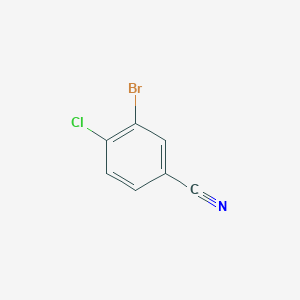
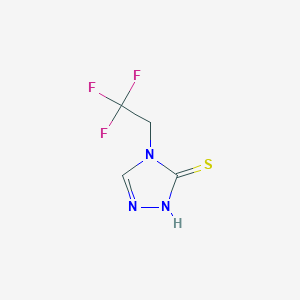
![1-[2-(dimethylamino)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1519065.png)
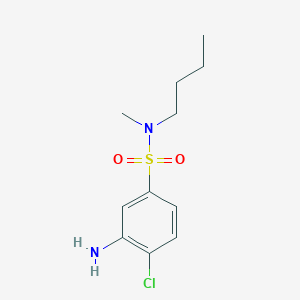
![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)

